molecular formula C9H9BrClN B8632985 4-bromo-2-chloro-N-cyclopropylaniline

4-bromo-2-chloro-N-cyclopropylaniline

Cat. No.: B8632985
M. Wt: 246.53 g/mol
InChI Key: FOGCTTZODAXTPU-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-cyclopropylaniline is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

4-bromo-2-chloro-N-cyclopropylaniline

InChI

InChI=1S/C9H9BrClN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI Key

FOGCTTZODAXTPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chloroaniline (C.A.S. 38762-41-3), (1 g, 4.843 mmol) in AcOH (19 ml) and MeOH (10 mL) was added [(1-ethoxycyclopropyl)oxy]-trimethylsilane (1.199 ml, 5.57 mmol) dropwise at r.t. The reaction mixture was then refluxed at 67-69° C. for 3 h. under a N2 atmosphere. The mixture was then concentrated in vacuo to obtain a crude oil. Into a 200 mL four-necked flask fitted with a reflux condenser, a mechanical stirrer and a thermometer were added NaBH4 (0.366 g, 9.687 mmol) and anhydrous THF (10 mL). After cooling to 5° C., BF3.Et2O complex (1.228 ml, 9.687 mmol) was added dropwise and the mixture stirred under a N2 atmosphere at 5° C. for 1 h. The crude oil dissolved in THF (5 mL), was added dropwise at 5-10° C. over 20 min. After stirring at r.t. for 5 h, at reflux for 2 h. and then removing THF by distillation, the mixture was cooled to r.t. and poured into water. The resulting mixture was extracted with Et2O. The Et2O layer was washed with water and dried (Na2SO4) followed by the removal of Et2O in vacuo. The crude product thus obtained was purified by column chromatography (silica gel; Heptane/AcOEt 99:1 as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D34 (0.390 g, 32.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.199 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chloroaniline [C.A.S. 38762-41-3], (1 g, 4.843 mmol) in AcOH (19 ml) and MeOH (10 mL) stirred at room temperature and under nitrogen atmosphere was added dropwise (1-ethoxycyclopropyloxy-trimethylsilane [C.A.S. 27374-25-0] (1.199 ml, 5.57 mmol). The reaction mixture was then refluxed at 67-69° C. for 3 h. The mixture was then concentrated in vacuo to yield intermediate D30′. In another flask, NaBH4 (0.366 g, 9.687 mmol) was suspended in THF (10 mL) and cooled to 5° C. Then, BF3.Et2O complex (1.228 ml, 9.687 mmol) was added dropwise. The resulting reaction mixture was stirred under a N2 atmosphere at 5° C. for 1 h. Then, to this mixture was added a solution of D30′ in THF (5 mL) dropwise at 5-10° C. over 20 min. After stirring at r.t. for 5 h., at reflux temperature for 2 h., and then removing THF by distillation, the mixture was cooled to r.t. and poured into water. The resulting mixture was extracted with Et2O. The organic layer was washed with water and dried (Na2SO4) followed by the removal of the volatiles under vacuo. The crude product thus obtained was purified by column chromatography (silica gel; Heptane/EtOAc 99:1 as eluent). The desired fractions were collected and evaporated in vacuo to yield intermediate compound D30 (0.390 g, 32.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-ethoxycyclopropyloxy-trimethylsilane
Quantity
1.199 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.366 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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